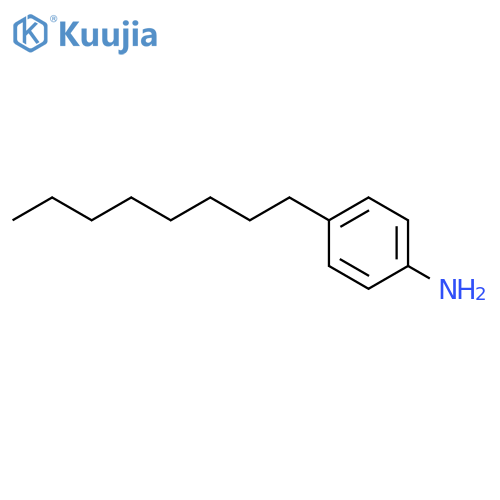Cas no 16245-79-7 (4-Octylaniline)

4-Octylaniline structure
商品名:4-Octylaniline
4-Octylaniline 化学的及び物理的性質
名前と識別子
-
- 4-Octylaniline
- Octylaniline
- 4-n-Octylaniline
- 4-Octylphenylamine
- Benzenamine, 4-octyl-
- p-Octylaniline
- O9FN212WZZ
- ORKQJTBYQZITLA-UHFFFAOYSA-N
- p-n-octylaniline
- 4-octyl aniline
- 8242AA
- SBB008315
- R317
- AX8099631
- TL8001240
- ST
- SCHEMBL111952
- J-009938
- 5(4H)-Oxazolone, 4-[(2-bromophenyl)methylene]-2-methyl-
- MFCD00007929
- O0186
- AMY37925
- AKOS015839936
- SY052531
- CS-0074308
- FT-0637341
- EINECS 240-358-7
- 16245-79-7
- NS00025306
- DTXSID6022266
- 4-(n-C8H17)C6H4NH2
- F16454
- F0001-0584
- UNII-O9FN212WZZ
- 4-octylbenzenamine
- 4-Octylaniline, 99%
- ANILINE, P-OCTYL-
- SB78179
- Q27285516
- CS-15944
- 4-(n-octyl)aniline
- DB-000245
-
- MDL: MFCD00007929
- インチ: 1S/C14H23N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8,15H2,1H3
- InChIKey: ORKQJTBYQZITLA-UHFFFAOYSA-N
- ほほえんだ: N([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 205.18305g/mol
- ひょうめんでんか: 0
- XLogP3: 5
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 7
- どういたいしつりょう: 205.18305g/mol
- 単一同位体質量: 205.18305g/mol
- 水素結合トポロジー分子極性表面積: 26Ų
- 重原子数: 15
- 複雑さ: 136
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.898 g/mL at 25 °C(lit.)
- ゆうかいてん: 17°C
- ふってん: 311°C(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.516(lit.)
- すいようせい: Insoluble in water.
- PSA: 26.02000
- LogP: 4.75300
- かんど: 空気に敏感である
- ようかいせい: 未確定
4-Octylaniline セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:UN 3082 9 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- ちょぞうじょうけん:アルゴン充填貯蔵
- リスク用語:R36/37/38
- セキュリティ用語:S26-S37/39
4-Octylaniline 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Octylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LM724-5g |
4-Octylaniline |
16245-79-7 | 97.0%(GC&T) | 5g |
¥370.0 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1144948-10g |
4-Octylaniline |
16245-79-7 | 97% | 10g |
¥440.00 | 2023-11-21 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0186-25G |
4-n-Octylaniline |
16245-79-7 | >97.0%(GC)(T) | 25g |
¥850.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159443-5G |
4-Octylaniline |
16245-79-7 | 97% | 5g |
¥218.90 | 2023-09-01 | |
| TRC | B504278-500mg |
4-N-Octylaniline |
16245-79-7 | 500mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O838738-1g |
4-n-Octylaniline |
16245-79-7 | 95% | 1g |
¥98.00 | 2022-09-01 | |
| Life Chemicals | F0001-0584-2.5g |
4-Octylaniline |
16245-79-7 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
| abcr | AB212287-5 g |
4-n-Octylaniline, 99%; . |
16245-79-7 | 99% | 5g |
€168.00 | 2023-05-06 | |
| Fluorochem | 223988-25g |
4-Octylaniline |
16245-79-7 | 95% | 25g |
£118.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | LM724-1g |
4-Octylaniline |
16245-79-7 | 97.0%(GC&T) | 1g |
¥127.0 | 2022-06-10 |
4-Octylaniline サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:16245-79-7)4-Octylaniline
注文番号:A1201786
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:46
価格 ($):413.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:16245-79-7)4-N-OCTYLANILINE
注文番号:1642054
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
4-Octylaniline 関連文献
-
Takeshi Yasuda,Yuki Shinohara,Takaaki Matsuda,Liyuan Han,Tsutomu Ishi-i J. Mater. Chem. 2012 22 2539
-
2. One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenesYing-Bo Lu,Shinji Kanehashi,Kazushi Minegishi,Shu-Ping Wang,Jin Cheng,Kenji Ogino,Shijun Li RSC Adv. 2021 11 33431
-
Antigoni Theodoratou,Ulrich Jonas,Benoit Loppinet,Thomas Geue,René Stangenberg,Dan Li,Rüdiger Berger,Dimitris Vlassopoulos Phys. Chem. Chem. Phys. 2015 17 28844
-
Luminita Marin,Arie van der Lee,Sergiu Shova,Adina Arvinte,Mihail Barboiu New J. Chem. 2015 39 6404
-
V. G. Torgov,M. G. Demidova,T. M. Korda,N. K. Kalish,R. S. Shulman Analyst 1996 121 489
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:16245-79-7)4-N-OCTYLANILINE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:16245-79-7)4-辛基苯胺

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








